molecular formula C13H10N4 B15067371 4-(Isoquinolin-5-yl)pyrimidin-2-amine

4-(Isoquinolin-5-yl)pyrimidin-2-amine

Cat. No.: B15067371
M. Wt: 222.24 g/mol
InChI Key: JUPDFJNPMKBWJT-UHFFFAOYSA-N
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Description

4-(Isoquinolin-5-yl)pyrimidin-2-amine is a heterocyclic compound that features both isoquinoline and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-5-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the isoquinoline moiety. One common method includes the reaction of 2-chloropyrimidine with isoquinoline derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Isoquinolin-5-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isoquinolin-5-yl)pyrimidin-2-amine is unique due to its specific combination of isoquinoline and pyrimidine rings, which confer distinct biological properties. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer drug development.

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

4-isoquinolin-5-ylpyrimidin-2-amine

InChI

InChI=1S/C13H10N4/c14-13-16-7-5-12(17-13)11-3-1-2-9-8-15-6-4-10(9)11/h1-8H,(H2,14,16,17)

InChI Key

JUPDFJNPMKBWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=NC(=NC=C3)N

Origin of Product

United States

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